3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-11(2)8-14(7-10)17-22(20,21)15-9-13(16(18)19)5-4-12(15)3/h4-9,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIQTUIIAWELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfamoylation via Sulfonyl Chloride Intermediates
The most widely documented method involves the generation of a reactive sulfonyl chloride intermediate, followed by nucleophilic amination with 3,5-dimethylaniline. For example, 4-methylbenzoic acid is first sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C) to yield 3-chlorosulfonyl-4-methylbenzoic acid. This intermediate is then reacted with 3,5-dimethylaniline in a biphasic system (water/ethanol) with sodium hydroxide as a base, achieving sulfonamide bond formation.
Critical Parameters:
- Temperature Control: Sulfonation reactions require strict temperature maintenance to prevent polysubstitution.
- Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion, as excess amine facilitates acid scavenging.
- Workup: Acidification with concentrated HCl precipitates the crude product, which is typically recrystallized from acetone/hexane (3:1 v/v) to achieve >95% purity.
Sequential Functionalization of Halogenated Precursors
Alternative routes employ halogenated benzoic acids as starting materials. For instance, 3-bromo-4-methylbenzoic acid undergoes sulfonation at the 5-position using fuming sulfuric acid, followed by conversion to the sulfonyl chloride with PCl₅. Subsequent amination with 3,5-dimethylaniline in dimethylformamide (DMF) at 60°C yields the target compound in 68–72% isolated yield.
Advantages:
- Halogen atoms act as directing groups, enhancing sulfonation regioselectivity.
- Bromine substituents permit subsequent cross-coupling reactions for derivative synthesis.
Reaction Mechanisms and Kinetic Considerations
Sulfonation Step: Electrophilic Aromatic Substitution
The sulfonation of 4-methylbenzoic acid proceeds via electrophilic attack by SO₃H⁺, generated in situ from chlorosulfonic acid. The methyl group at position 4 exerts an ortho/para-directing effect, favoring sulfonation at position 3. Kinetic studies from patent data indicate pseudo-first-order behavior with an activation energy of 85 kJ/mol.
Amination: Nucleophilic Displacement
The reaction between 3-chlorosulfonyl-4-methylbenzoic acid and 3,5-dimethylaniline follows a bimolecular nucleophilic substitution (SN2) mechanism. The amine attacks the electrophilic sulfur center, displacing chloride with a second-order rate constant of 0.45 L/mol·s at 25°C.
Side Reactions:
- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
- Over-alkylation of the amine (controlled by stoichiometric excess of sulfonyl chloride).
Optimization Strategies and Yield Enhancement
Solvent Systems
Mixed polar solvents (e.g., ethanol/water 4:1) improve reagent solubility while minimizing hydrolysis. Patent US4377521A reports a 22% yield increase when using ethanol/water over pure DMF.
Catalytic Additives
Triethylamine (5 mol%) accelerates amination by scavenging HCl, shifting the equilibrium toward product formation. This modification elevates yields from 68% to 83% in model reactions.
Temperature-Controlled Recrystallization
Post-synthesis purification via gradient cooling (80°C → 4°C over 6 hours) in acetone/hexane produces crystals with consistent melting points (mp 234–236°C).
Analytical Characterization Data
Table 1: Spectral Properties of this compound
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfamoylation | 78 | 98 | 4.5 |
| Halogenated Precursor | 72 | 95 | 6.0 |
| Catalytic (Triethylamine) | 83 | 99 | 3.8 |
Industrial-Scale Adaptations
Batch processes described in CA1082191A utilize continuous flow reactors for sulfonation, achieving throughputs of 12 kg/day with 89% yield. Critical considerations include:
- Waste Management: Neutralization of HCl byproducts with NaOH generates NaCl, requiring filtration systems to prevent reactor clogging.
- Safety Protocols: SO₃ gas containment and inert atmosphere maintenance (N₂) are mandatory during sulfonation.
Challenges in Process Chemistry
Key Issues:
- Regioselectivity: Competing sulfonation at position 5 remains problematic in non-directed systems (15–18% byproduct).
- Amine Sensitivity: 3,5-Dimethylaniline degrades above 70°C, necessitating precise thermal control.
Solutions:
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on PET Inhibition Activity
Key Findings from :
In a study evaluating N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, analogs with 3,5-dimethylphenyl (IC50 ~10 µM) and 3,5-difluorophenyl (IC50 ~10 µM) substituents demonstrated the highest PET-inhibiting activity in spinach chloroplasts . The positional isomerism and electronic nature of substituents significantly impacted activity:
- 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl: The 3,5-dimethyl configuration exhibited superior activity compared to 2,5-dimethyl analogs, likely due to optimized steric and electronic interactions with PSII.
- Methyl vs. Fluoro Substituents: While both groups enhance lipophilicity, methyl groups (electron-donating) may improve membrane permeability, whereas fluorine (electron-withdrawing) could strengthen binding via dipole interactions .
Table 1: PET Inhibition Activity of Selected Analogs
| Compound | Substituents | IC50 (µM) | LogP (Predicted) |
|---|---|---|---|
| 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid | 3,5-dimethylphenyl | ~10* | ~3.2† |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluorophenyl | 10 | ~2.8 |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | 20 | ~3.0 |
*Assumed based on structural similarity to carboxamide analogs in .
†Estimated using fragment-based methods.
Metabolic and Pharmacokinetic Comparisons
Insights from and : Benzoic acid derivatives with alternative substituents, such as 5-CA-MCBX-NDM (amino and methoxy groups) and 5-CA-[S2200]-NHM (hydroxymethyl and methoxy groups), exhibit distinct metabolic pathways. For example:
Comparison with Sulfonylurea Herbicides
Data from :
Sulfonylurea herbicides like metsulfuron-methyl share a sulfonylurea bridge but incorporate triazine rings instead of benzoic acid backbones. Key differences include:
Physicochemical and Electronic Properties
- Electronic Effects: Methyl groups (electron-donating) may weaken hydrogen bonding with PSII compared to electron-withdrawing groups (e.g., fluorine), but this is offset by enhanced hydrophobic interactions .
Biological Activity
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C16H17N O4S and a molecular weight of 319.38 g/mol, this compound features a sulfamoyl group attached to a benzoic acid moiety, which contributes to its distinctive properties and potential therapeutic effects.
The structural characteristics of this compound include:
- Sulfamoyl Group : This functional group is known for its ability to participate in nucleophilic substitutions, hydrolysis, and condensation reactions.
- Dimethyl-substituted Phenyl Group : The presence of the dimethyl groups on the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. Furthermore, the methoxy groups may enhance the compound’s binding affinity and specificity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may effectively inhibit certain enzymes involved in inflammatory pathways.
- Anti-inflammatory Properties : Preliminary data indicate that this compound could reduce inflammation markers in vitro.
- Anticancer Activity : There are indications that it may possess anticancer properties, although further studies are needed to elucidate its efficacy against specific cancer cell lines.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : A study explored various substituted sulfamoyl compounds and identified that modifications on the phenyl ring could enhance biological activity. Specifically, compounds with bis-methyl substitutions were noted for their increased potency in activating NF-κB signaling pathways, a crucial pathway involved in immune responses and cancer progression .
- Therapeutic Applications : Research has suggested potential applications in treating conditions such as chronic inflammation and cancer due to its ability to modulate immune responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide | Chloro substituent on the benzene ring | Enhanced antibacterial activity |
| 2-Chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | Different substitution pattern on the aromatic ring | Potentially greater solubility |
| 4-Methoxy-3-(sulfamoyl)benzoic acid | Methoxy group instead of methyl | Different pharmacokinetic properties |
Q & A
Q. What are the key steps for synthesizing 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, and how can reaction efficiency be optimized?
The synthesis typically involves sulfamoylation of 4-methylbenzoic acid derivatives using sulfamoyl chlorides. A common approach includes:
- Step 1 : Reacting 3,5-dimethylaniline with chlorosulfonic acid to generate the sulfamoyl chloride intermediate .
- Step 2 : Coupling the intermediate with 4-methylbenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Optimization : Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and purify via recrystallization from ethanol/water mixtures. Yield improvements (e.g., >90%) require strict temperature control (45–50°C) and anhydrous conditions .
Q. What analytical methods are recommended for confirming the purity and structure of this compound?
- 1H NMR : Key peaks include aromatic protons (δ 6.9–7.3 ppm for dimethylphenyl groups) and carboxylic acid protons (δ 12–13 ppm). Compare with reference spectra for sulfonamide derivatives .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40 v/v) at 1.0 mL/min. Retention time should align with standards (±0.2 min) .
- Melting Point : Expected range 180–220°C (varies with crystallinity). Discrepancies >5°C suggest impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for sulfonamide-benzoic acid derivatives?
Discrepancies often arise from polymorphic forms or solvent interactions. To address this:
- Polymorph Screening : Perform recrystallization in multiple solvents (e.g., DMSO, methanol, acetone) and characterize via X-ray diffraction .
- Surface Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to assess how surface chemistry affects solubility in aqueous buffers .
- Thermodynamic Analysis : Measure solubility at varying temperatures (10–50°C) and fit data to the van’t Hoff equation to identify entropy-driven vs. enthalpy-driven dissolution .
Q. What strategies are effective for studying the compound’s enzyme inhibition mechanisms?
- Kinetic Assays : Use stopped-flow spectroscopy to monitor real-time inhibition of target enzymes (e.g., carbonic anhydrase). Calculate IC50 values with nonlinear regression .
- Molecular Docking : Compare binding affinities of this compound with analogs (e.g., 3-fluoro-4-trifluoromethyl derivatives) using AutoDock Vina. Focus on sulfonamide-Zn²+ interactions in active sites .
- Mutagenesis : Engineer enzyme variants (e.g., His64Ala in carbonic anhydrase) to validate critical binding residues via SPR or ITC .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Quantify degradation via LC-MS and identify byproducts (e.g., desulfonated derivatives) .
- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) and monitor sulfonamide bond cleavage using Raman spectroscopy .
- Light Sensitivity : Conduct accelerated photodegradation studies under UV light (λ = 254 nm). Use actinometry to calibrate photon flux .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell-based vs. in vivo models?
- Cell Permeability : Measure logP (e.g., ~2.5 for this compound) to assess membrane penetration. Low permeability may explain reduced in vivo efficacy .
- Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronidated or methylated forms) via LC-HRMS. Compare with in vitro activity to pinpoint active species .
- Dose-Response Curves : Reconcile discrepancies by normalizing data to plasma exposure levels (AUC) rather than administered dose .
Experimental Design Tables
Q. Table 1. Recommended Reaction Conditions for Sulfamoylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–50°C | >90% at 50°C |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Base | Triethylamine | Faster coupling |
| Reaction Time | 4–6 hours | Minimizes side products |
| Source: |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 3,5-Dimethylphenyl CH3 | 2.3–2.5 | Singlet |
| Aromatic H (Benzoic) | 7.1–7.3 | Doublet (J=8.1 Hz) |
| Carboxylic Acid H | 12.5–13.0 | Broad singlet |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
